molecular formula C11H10N2O B2886931 2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde CAS No. 176308-10-4

2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde

Cat. No.: B2886931
CAS No.: 176308-10-4
M. Wt: 186.214
InChI Key: XKKWHEKWEUKGNH-UHFFFAOYSA-N
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Description

2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The presence of a cyclopropyl group and an aldehyde functional group in its structure makes it a unique and versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde typically involves a multi-step process. One common method is the base-mediated [3 + 2]-cycloannulation strategy. This method uses (E)-β-iodovinyl sulfones and 1-aminopyridinium iodide under basic conditions to form the pyrazolo[1,5-a]pyridine core . The reaction is carried out in the presence of potassium carbonate (K2CO3) as a base, which facilitates the cycloannulation and desulfonylation steps, leading to the formation of the desired product in good to high yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the base-mediated [3 + 2]-cycloannulation strategy suggests that it could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and various alkyl halides.

Major Products Formed

    Oxidation: 2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid.

    Reduction: 2-Cyclopropylpyrazolo[1,5-a]pyridine-3-methanol.

    Substitution: Various substituted pyrazolo[1,5-a]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyridine: The parent compound without the cyclopropyl and aldehyde groups.

    2-Cyclopropylpyrazolo[1,5-a]pyridine: Similar structure but without the aldehyde group.

    3-Formylpyrazolo[1,5-a]pyridine: Similar structure but without the cyclopropyl group.

Uniqueness

2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde is unique due to the presence of both the cyclopropyl and aldehyde groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

2-cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-7-9-10-3-1-2-6-13(10)12-11(9)8-4-5-8/h1-3,6-8H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKWHEKWEUKGNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3C=CC=CC3=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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